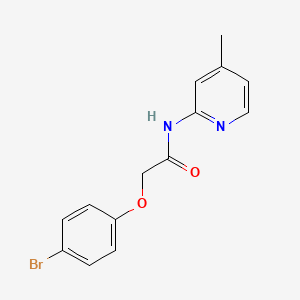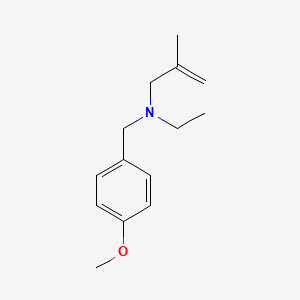
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide, also known as AG490, is a chemical compound that has been extensively studied in scientific research. It is a tyrosine kinase inhibitor that has been shown to have potential therapeutic applications in various diseases. In
Mecanismo De Acción
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide inhibits the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling. Specifically, 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide inhibits the activity of Janus kinase (JAK) 2 and 3, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK2 and JAK3, 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide can block the activation of downstream signaling pathways, leading to anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide can induce cell cycle arrest and apoptosis, leading to anti-tumor effects. In immune cells, 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide can inhibit the production of cytokines, leading to anti-inflammatory effects. 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has also been shown to have effects on cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide in lab experiments is its specificity for JAK2 and JAK3. This allows for targeted inhibition of these enzymes and downstream signaling pathways. However, one limitation is that 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has relatively low potency compared to other tyrosine kinase inhibitors. This may require higher concentrations of the compound in experiments.
Direcciones Futuras
For the study of 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide include the development of more potent analogs and investigation of its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide involves several steps. The first step involves the reaction of 2-chloroaniline with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base to form 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been shown to have anti-inflammatory effects and has potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-10(16)6-8(7-11(13)17)14(19)18-12-5-3-2-4-9(12)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQSIRVONCUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)


![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5823581.png)

![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)
![3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823599.png)




![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
